molecular formula C7H8BrClFN B2867753 6-Bromo-2-fluoro-3-methylaniline;hydrochloride CAS No. 2490403-79-5

6-Bromo-2-fluoro-3-methylaniline;hydrochloride

Cat. No.: B2867753
CAS No.: 2490403-79-5
M. Wt: 240.5
InChI Key: HAADSAPSPAJRHJ-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methylaniline;hydrochloride is a chemical compound with the molecular formula C7H7BrFN·HCl. It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-methylaniline;hydrochloride typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-methylaniline;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro compound, while reduction may yield an amine.

Scientific Research Applications

6-Bromo-2-fluoro-3-methylaniline;hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-fluoro-3-methylaniline;hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

6-bromo-2-fluoro-3-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c1-4-2-3-5(8)7(10)6(4)9;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAADSAPSPAJRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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